molecular formula C11H21NO B3890365 N-cyclohexyl-2,2-dimethylpropanamide

N-cyclohexyl-2,2-dimethylpropanamide

Cat. No.: B3890365
M. Wt: 183.29 g/mol
InChI Key: IDQKJTPEUNXEDP-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2,2-dimethylpropanamide is a branched amide derivative characterized by a cyclohexyl group attached to the nitrogen atom of a 2,2-dimethylpropanamide (pivalamide) backbone. Its molecular formula is C₁₁H₂₁NO (molecular weight: 183.29 g/mol). The compound is structurally defined by:

  • A pivaloyl group [(CH₃)₃C–CO–], providing steric bulk and stability due to its geminal dimethyl groups.
  • A cyclohexyl substituent (–C₆H₁₁) on the amide nitrogen, contributing to lipophilicity and conformational flexibility.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, where its bulky structure may influence drug-receptor interactions or metabolic stability .

Properties

IUPAC Name

N-cyclohexyl-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQKJTPEUNXEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,2-dimethylpropanamide typically involves the reaction of cyclohexylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohexylamine+2,2-dimethylpropanoyl chlorideThis compound+HCl\text{Cyclohexylamine} + \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+2,2-dimethylpropanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other substituents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles, such as alkyl halides, under appropriate conditions.

Major Products

    Hydrolysis: 2,2-dimethylpropanoic acid and cyclohexylamine.

    Reduction: N-cyclohexyl-2,2-dimethylpropanol.

    Substitution: Depending on the nucleophile used, various substituted amides can be formed.

Scientific Research Applications

N-cyclohexyl-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group and the amide functionality play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-cyclohexyl-2,2-dimethylpropanamide, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent on Amide N Molecular Formula Molecular Weight (g/mol) Key Characteristics/Applications Reference
This compound Cyclohexyl C₁₁H₂₁NO 183.29 Intermediate in drug synthesis; lipophilic backbone enhances membrane permeability .
N-Cyclopropyl-2,2-dimethylpropanamide Cyclopropyl C₈H₁₅NO 141.21 Smaller ring size reduces steric hindrance; used in triazole-based bioactive compounds .
3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide Isopropyl, 3-hydroxy C₈H₁₇NO₂ 159.23 Hydroxyl group increases polarity; intermediate in flavoring agents .
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide 2-Hydroxyethyl C₇H₁₅NO₂ 145.20 Enhanced water solubility; potential excipient or prodrug component .
N-(3-Chloro-2-methylphenyl)-3-cyclohexylpropanamide 3-Chloro-2-methylphenyl C₁₆H₂₂ClNO 279.80 Aryl substitution enables π-π stacking; explored in agrochemicals .

Structural and Functional Analysis

Steric and Electronic Effects
  • Cyclohexyl vs. Cyclopropyl’s strained ring may enhance reactivity in certain synthetic pathways .
  • Hydroxyethyl vs. Isopropyl: The 2-hydroxyethyl substituent (C₇H₁₅NO₂) introduces hydrogen-bonding capacity, improving aqueous solubility, whereas the isopropyl group (C₈H₁₇NO₂) offers moderate hydrophobicity for membrane penetration .

Research Findings and Trends

Synthetic Utility : this compound’s synthesis often involves coupling pivaloyl chloride with cyclohexylamine under Schotten-Baumann conditions. Similar methods apply to cyclopropyl and hydroxyethyl analogs .

Structure-Activity Relationships (SAR) :

  • Bulky substituents (e.g., cyclohexyl) on the amide nitrogen correlate with improved binding affinity in enzyme inhibitors, as seen in 11β-hydroxysteroid dehydrogenase inhibitors .
  • Polar groups (e.g., hydroxyethyl) enhance solubility but may reduce blood-brain barrier penetration .

Emerging Applications: Derivatives like N-cyclohexyl-3-[(thienopyrimidinyl)sulfanyl]propanamide (C₁₆H₂₃N₃O₂S₂) are under investigation for kinase modulation in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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